molecular formula C11H16ClNO2S B1459651 2-(Cyclopentanesulfonyl)aniline, HCl CAS No. 1355248-12-2

2-(Cyclopentanesulfonyl)aniline, HCl

Cat. No. B1459651
CAS RN: 1355248-12-2
M. Wt: 261.77 g/mol
InChI Key: QGMWCOGDPIKTDF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “2-(Cyclopentanesulfonyl)aniline, HCl” is 1S/C11H15NO2S.ClH/c12-10-7-3-4-8-11(10)15(13,14)9-5-1-2-6-9 . This indicates the specific arrangement of atoms in the molecule.

Scientific Research Applications

Conductive Polymers

One notable application of aniline derivatives in scientific research involves the synthesis of conductive polymers. For example, the chemical oxidative polymerization of aniline with dodecyl benzene sulfonic acid (DBSA) and hydrochloric acid (HCl) leads to the formation of a co-doped polyaniline (PANI) that is soluble in common organic solvents like chloroform. This polymer exhibits higher conductivity than HCl-doped PANI, with a conductivity reaching up to 14 S/cm, highlighting its potential use in electronic and optoelectronic devices (Yin & Ruckenstein, 2000).

Corrosion Inhibition

Ortho-substituted anilines, such as 2-chloroaniline, 2-fluoroaniline, and others, have been investigated for their effectiveness as copper corrosion inhibitors in hydrochloric acid solutions. These studies have shown that these compounds can significantly inhibit the corrosion of copper, with efficiency increasing alongside the concentration. This indicates the potential application of aniline derivatives in the protection of metals from corrosion (Khaled & Hackerman, 2004).

Synthesis of Novel Compounds

Aniline derivatives have also been used in the synthesis of novel compounds, such as dihalogenated ring-fused benzimidazolequinones, through one-pot synthesis methods involving hydrogen peroxide and hydrohalic acids. This process demonstrates the versatility of aniline derivatives in facilitating the formation of complex molecules with potential applications in various chemical and pharmaceutical research areas (Sweeney et al., 2018).

Nano/Micro Self-Assembled Spheres

Aniline polymerization's sensitivity to the pH of the polymerization system has been explored to create nano/micro self-assembled hollow spheres. Such structures, derived from the oxidative polymerization of aniline, could have significant implications for nanoscience and the development of new materials with unique properties for various applications, from drug delivery systems to electronic devices (Venancio et al., 2006).

Esterification and Amidation Reactions

The use of sulfonyl fluoride derivatives in esterification and amidation reactions represents another area of research. Such compounds facilitate the conversion of carboxylic acids into esters and amides, showcasing the potential of aniline derivatives in synthetic organic chemistry and material science (Yan et al., 2009).

Mechanism of Action

The mechanism of action for “2-(Cyclopentanesulfonyl)aniline, HCl” is not specified in the available resources. Anilines, in general, are precursors to many industrial chemicals .

Safety and Hazards

In case of skin contact, eye contact, inhalation, or ingestion, it is recommended to wash with copious amounts of water and seek medical attention if irritation persists . It should be stored in closed vessels .

properties

IUPAC Name

2-cyclopentylsulfonylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S.ClH/c12-10-7-3-4-8-11(10)15(13,14)9-5-1-2-6-9;/h3-4,7-9H,1-2,5-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMWCOGDPIKTDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)S(=O)(=O)C2=CC=CC=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopentanesulfonyl)aniline, HCl

CAS RN

1355248-12-2
Record name Benzenamine, 2-(cyclopentylsulfonyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355248-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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